molecular formula C₁₃H₁₅NO₆S B1139832 4-Isothiocyanatophenyl α-D-Glucopyranoside CAS No. 20581-45-7

4-Isothiocyanatophenyl α-D-Glucopyranoside

Cat. No.: B1139832
CAS No.: 20581-45-7
M. Wt: 313.33
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Description

4-Isothiocyanatophenyl α-D-Glucopyranoside: is an organic compound that belongs to the class of isothiocyanates. It is a derivative of glucopyranoside, where the phenyl group is substituted with an isothiocyanate group. This compound is primarily used in biochemical research, particularly in the field of glycobiology, which studies the structure, synthesis, biology, and evolution of sugars .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiocyanatophenyl α-D-Glucopyranoside typically involves the reaction of 4-isothiocyanatophenylamine with α-D-glucopyranosyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanatophenyl α-D-Glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Isothiocyanatophenyl α-D-Glucopyranoside is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of 4-Isothiocyanatophenyl α-D-Glucopyranoside involves its interaction with glycan-binding proteins and enzymes. The isothiocyanate group reacts with nucleophilic amino acid residues in proteins, forming covalent bonds. This interaction can inhibit or modify the activity of glycan-processing enzymes, thereby affecting glycosylation pathways and glycan-protein interactions .

Comparison with Similar Compounds

  • 4-Isothiocyanatophenyl β-D-Glucopyranoside
  • 4-Isothiocyanatophenyl α-D-Mannopyranoside
  • 4-Isothiocyanatophenyl β-D-Mannopyranoside

Comparison:

Biological Activity

4-Isothiocyanatophenyl α-D-Glucopyranoside is an organic compound classified as an isothiocyanate. It is synthesized from 4-isothiocyanatophenylamine and α-D-glucopyranosyl chloride, primarily used in biochemical research, particularly in glycobiology. This compound exhibits significant biological activities, particularly in cancer research and glycan-protein interaction studies.

The biological activity of this compound is largely attributed to its isothiocyanate group, which interacts with nucleophilic amino acid residues in proteins. This interaction can lead to the inhibition or modification of glycan-processing enzymes, thus affecting glycosylation pathways and glycan-protein interactions. The compound's ability to form covalent bonds with proteins makes it a valuable tool in studying glycan-related biological processes.

Anticancer Properties

Research has indicated that isothiocyanates, including this compound, exhibit anticancer properties. They are known to inhibit tumor growth by modulating various cellular pathways:

  • Inhibition of Carcinogen Activation : Isothiocyanates can enhance the detoxification of carcinogens by modulating phase I and phase II enzymes, which play crucial roles in the metabolism of carcinogens .
  • Epigenetic Regulation : These compounds can influence gene expression through epigenetic modifications, such as altering histone modifications and DNA methylation patterns .
  • Induction of Apoptosis : They have been shown to promote apoptosis in cancer cells through various mechanisms, including the activation of stress response pathways .

Comparative Analysis with Other Isothiocyanates

To better understand the unique properties of this compound, a comparison with other related compounds can be insightful:

Compound NameStructure TypeBiological Activity
This compoundα-D-GlucopyranosideAnticancer effects; modulates glycan-protein interactions
4-Isothiocyanatophenyl β-D-Glucopyranosideβ-D-GlucopyranosideSimilar applications but different binding affinities
4-Isothiocyanatophenyl α-D-Mannopyranosideα-D-MannopyranosideUsed in mannose-specific glycan interactions

Study on Hepatocellular Carcinoma

A study published in the International Journal of Molecular Sciences highlighted the anticancer effects of isothiocyanates on hepatocellular carcinoma (HCC). The findings suggested that these compounds can inhibit tumor progression by downregulating matrix metalloproteinases (MMPs) and upregulating tissue inhibitors of metalloproteinases (TIMPs), thereby reducing metastasis .

Mechanistic Insights

In vitro studies have demonstrated that treatment with isothiocyanates leads to a dose-dependent decrease in MMP-2 and MMP-9 expression while increasing TIMP-2 levels in HCC cell lines. This modulation is linked to the suppression of signaling pathways such as HGF/pAKT/STAT3, which are critical for tumor cell proliferation and survival .

Sensitization to Chemotherapy

Another significant finding is that pre-treatment with isothiocyanates can sensitize cancer cells to chemotherapeutic agents. This effect enhances the efficacy of standard treatments, suggesting a potential combinatory approach for cancer therapy .

Properties

CAS No.

20581-45-7

Molecular Formula

C₁₃H₁₅NO₆S

Molecular Weight

313.33

Synonyms

α-D-Glucopyranosylphenyl p-Isothiocyanate; 

Origin of Product

United States

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